

7-Bromofuro[3,2-b]pyridine: Structural Analysis & Synthetic Utility

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Compound of Interest

Compound Name: 7-Bromofuro[3,2-b]pyridine

Cat. No.: B13012966

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Executive Summary

7-Bromofuro[3,2-b]pyridine (CAS: 1785355-34-1 for dihydro analog; aromatic core derived from generic CAS 272-62-8 parent) is a privileged bicyclic scaffold in drug discovery.

Characterized by the fusion of a

-excessive furan ring and a

-deficient pyridine ring, this compound serves as a critical intermediate for installing pharmacophores in the "7-position" (relative to the fused system), which corresponds to the 4-position of the original pyridine ring.

This scaffold is increasingly prominent in the development of Cdc-like kinase (CLK) inhibitors, Hedgehog pathway modulators, and bioisosteres of indole/azaindole systems. Its 7-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling, allowing late-stage diversification of the pyridine sector of the molecule.

Chemical Structure & Properties[1][2][3][4][5][6][7]

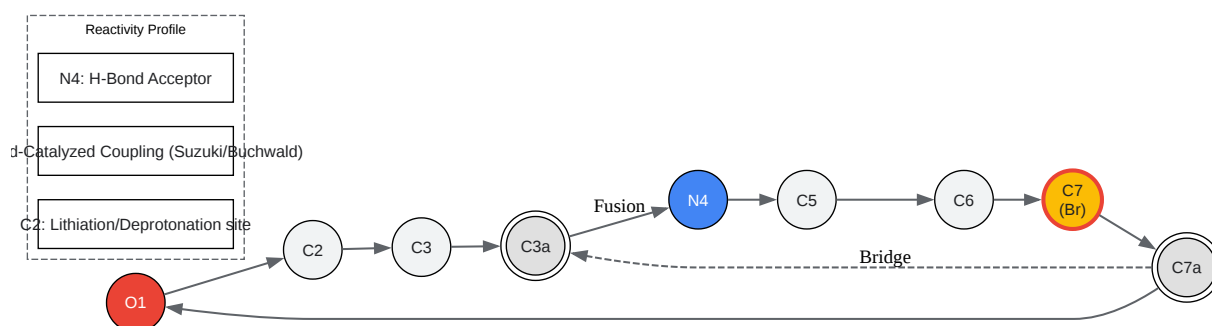
Nomenclature and Numbering

The numbering of the furo[3,2-b]pyridine system follows IUPAC rules for fused heterocycles. The oxygen atom is assigned position 1. The nitrogen atom, located in the pyridine ring, is assigned position 4.

- Formula: C
H
BrNO
- Molecular Weight: 198.02 g/mol
- Core Geometry: Planar, aromatic bicyclic system (10
-electrons).

Structural Visualization

The diagram below illustrates the definitive numbering scheme and the electronic character of the ring system. Note that the C7 position is adjacent to the bridgehead carbon (C7a) and is electronically distinct from the furan positions.



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Figure 1: Numbering and reactivity map of **7-Bromofuro[3,2-b]pyridine**. The C7-Br bond is highlighted in yellow.

Physicochemical Profile

Property	Value / Characteristic
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water.
LogP (Predicted)	~2.1 (Lipophilic due to Br)
H-Bond Acceptors	2 (N4, O1)
H-Bond Donors	0
Electronic Nature	Pyridine Ring: -deficient (deactivated for Ar). Furan Ring: -excessive (activated for Ar).

Synthetic Methodologies

Synthesizing the 7-bromo derivative requires a de novo approach because direct bromination of the parent furo[3,2-b]pyridine typically occurs on the electron-rich furan ring (C2/C3) rather than the deactivated pyridine ring.

Retrosynthetic Analysis

The most reliable route involves constructing the furan ring onto a pre-functionalized pyridine core. The precursor must be a 2,4-disubstituted-3-hydroxypyridine, where the substituent at position 4 corresponds to the final C7-bromo group.

Protocol: Sonogashira Annulation Strategy

This protocol describes the synthesis from 2-chloro-3-hydroxy-4-bromopyridine.

Step 1: Precursor Preparation

- Starting Material: 2-Chloro-3-pyridinol.
- Bromination: Regioselective bromination is challenging; however, starting with 2,4-dibromo-3-hydroxypyridine (or commercially available 2-chloro-4-iodopyridin-3-ol equivalents) is preferred.
- Reaction: The 4-position (para to OH, meta to N) is electronically accessible for halogenation if the 2-position is blocked or via directed ortho-lithiation of a protected intermediate.

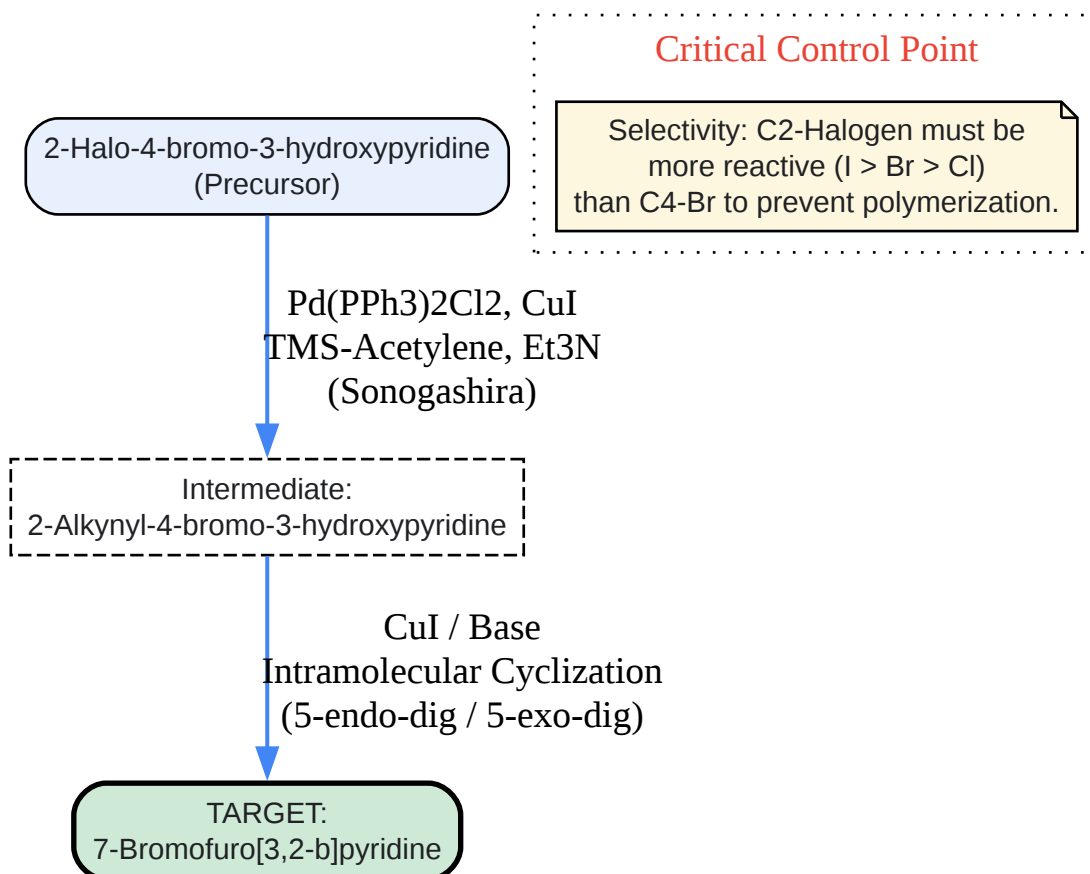
Step 2: Sonogashira Coupling & Cyclization This "one-pot" sequence installs the furan ring.

- Reagents: 2-Chloro-4-bromo-3-hydroxypyridine, Trimethylsilylacetylene (TMSA), PdCl
(PPh
)
(5 mol%), CuI (2 mol%), Et
N (3 eq), in DMF/THF.
- Conditions: Heat to 60–80 °C under Argon.
- Mechanism:
 - Pd-catalyzed coupling occurs preferentially at the C2-Cl position (more activated due to ortho-N) over the C4-Br, or requires careful stoichiometric control. Note: If C2 is I and C4 is Br, selectivity is guaranteed.
 - In situ desilylation and intramolecular attack of the hydroxyl group on the alkyne closes the ring.

Step 3: Purification

- Workup: Dilute with EtOAc, wash with brine.

- Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the 7-bromo derivative.[1][2]



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Figure 2: Synthetic workflow for the construction of the 7-bromo core.

Reactivity & Medicinal Chemistry Applications[2][3] [6][7][9][10][11] Functionalization at C7 (Pyridine Ring)

The C7-bromide is a versatile electrophile.

- Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install "tail" regions typical of kinase inhibitors.
 - Catalyst System: Pd(dppf)Cl

or Pd

(dba)

/XPhos with K

CO

in Dioxane/H

O.

- Buchwald-Hartwig Amination: Installs amine solubilizing groups (e.g., morpholine, piperazine).
 - Significance: Crucial for modulating solubility and ADME properties in drug candidates.

Functionalization at C2 (Furan Ring)

The C2 proton is the most acidic (pKa ~28-30).

- Lithiation: Treatment with
 - BuLi at -78 °C generates the C2-lithio species, which can be trapped with electrophiles (aldehydes, halides).
- Application: Used to introduce "head" groups that interact with the hinge region of kinase domains.

Biological Targets

- Cdc-like Kinases (CLKs):
 - Furo[3,2-b]pyridine derivatives act as ATP-competitive inhibitors. The planar core mimics the adenine base of ATP.
 - The 7-substituent often projects into the solvent-exposed region or a hydrophobic pocket, improving selectivity over other kinases.
- Hedgehog (Hh) Signaling:

- Derivatives have shown efficacy in modulating the Smoothed (SMO) receptor downstream effectors.[3]
- Mechanism:[4] 3,5,7-trisubstituted analogs have been identified as potent modulators, where the 7-position substitution is critical for potency.

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